2-Propylbenzoic acid
Overview
Description
Scientific Research Applications
2-Propylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of liquid crystals and other advanced materials.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Benzoic acid works by creating an unfavorable environment for microbial growth, lowering the internal pH of microbial cells to a level where they cannot survive .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be metabolized in the liver where it is conjugated to glycine to form hippuric acid, which is then excreted .
Pharmacokinetics
Pharmacokinetics generally involves the processes of liberation, absorption, distribution, metabolism, and excretion (ladme) of drugs . These processes provide valuable insights for optimizing drug administration and utilization .
Result of Action
If it behaves similarly to benzoic acid, it may exhibit antimicrobial properties, disrupting the internal ph balance of microbial cells and inhibiting their growth .
Action Environment
The action, efficacy, and stability of 2-Propylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by temperature and pH . Additionally, the compound’s bioavailability and efficacy can be influenced by the physiological conditions of the individual, such as the presence of food in the stomach, the individual’s metabolic rate, and the function of the liver and kidneys .
Biochemical Analysis
Biochemical Properties
The role of 2-Propylbenzoic acid in biochemical reactions is not well-documented in the literature. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
Benzoic acid derivatives are known to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 150-152 degrees Celsius , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
It is known that short-chain fatty acids (SCFAs) like this compound can regulate glucose and lipid metabolism
Transport and Distribution
It is known that the solubility and distribution of benzoic acid, a related compound, can vary in different pH environments
Subcellular Localization
Tools like DeepLoc 2.0 can predict multi-label subcellular localization using protein language models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For example, the Friedel-Crafts alkylation of benzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-propylbenzoyl chloride. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-propylbenzaldehyde or this compound derivatives.
Reduction: Reduction of this compound can yield 2-propylbenzyl alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Propylbenzaldehyde, this compound derivatives.
Reduction: 2-Propylbenzyl alcohol.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Comparison with Similar Compounds
2-Propylbenzoic acid can be compared with other benzoic acid derivatives, such as:
Benzoic acid: The parent compound with a simpler structure.
2-Methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.
2-Ethylbenzoic acid: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
2-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADSJKKDLMALGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557642 | |
Record name | 2-Propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-03-1 | |
Record name | 2-Propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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